Methyl 3-(4-aminobutanoylamino)-2,2-dimethylpropanoate;hydrochloride
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Overview
Description
Methyl 3-(4-aminobutanoylamino)-2,2-dimethylpropanoate;hydrochloride is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an aminobutanoylamino group and a dimethylpropanoate moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminobutanoylamino)-2,2-dimethylpropanoate;hydrochloride typically involves the reaction of 4-aminobutyric acid with 2,2-dimethylpropanoic acid methyl ester. The reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which promote the formation of the desired amide bond. The reaction conditions generally include an inert atmosphere, such as nitrogen, and a temperature range of 0-25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance reaction efficiency and product consistency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminobutanoylamino)-2,2-dimethylpropanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-aminobutanoylamino)-2,2-dimethylpropanoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminobutanoylamino)-2,2-dimethylpropanoate;hydrochloride involves its interaction with specific molecular targets. The compound’s primary amine group can form covalent bonds with carboxylic acids or aldehydes, facilitating site-specific labeling and conjugation. This property makes it a valuable tool in biochemical assays and molecular biology research.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutylalanine: A non-proteinogenic amino acid with similar structural features.
3,5-bis[(4-aminobutanoylamino)methyl]benzoic acid: Another compound with aminobutanoylamino groups.
Uniqueness
Methyl 3-(4-aminobutanoylamino)-2,2-dimethylpropanoate;hydrochloride is unique due to its combination of the aminobutanoylamino group and the dimethylpropanoate moiety, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly useful in specialized research applications where specific functional groups are required.
Properties
IUPAC Name |
methyl 3-(4-aminobutanoylamino)-2,2-dimethylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,9(14)15-3)7-12-8(13)5-4-6-11;/h4-7,11H2,1-3H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZPDCNKNRWLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCCN)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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